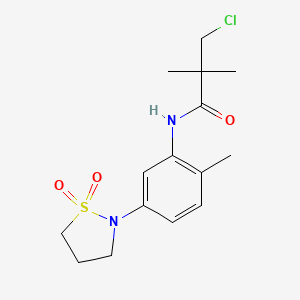

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

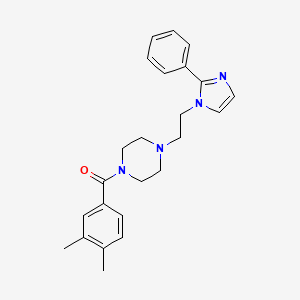

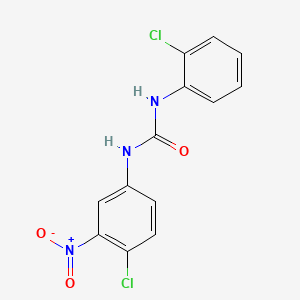

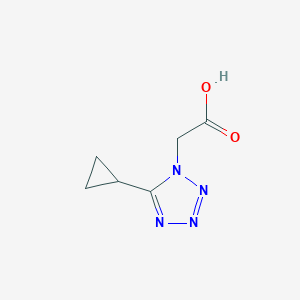

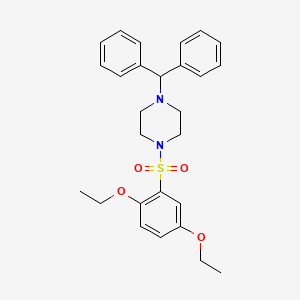

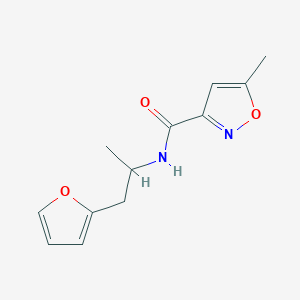

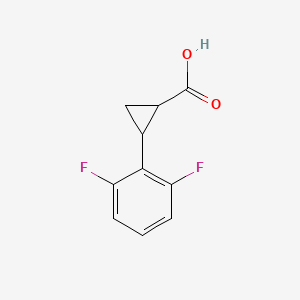

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It would include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Novel Synthetic Approaches and Chemical Properties

- The synthesis of complex oxazolidinones and related compounds often involves innovative approaches to cyclization and functionalization. For instance, enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones were synthesized from aziridine-2-methanols via intramolecular cyclization, showcasing the versatility of these frameworks in organic synthesis (Park et al., 2003).

Antimicrobial and Antiviral Activities

- Certain chloro-oxazolidinone derivatives have shown promising antimicrobial activities. For example, comparative antimicrobial activity studies of 3-chloro-2-oxazolidinone derivatives highlighted their potential as superior bactericidal agents in the presence of serum, suggesting their utility in medical and pharmaceutical applications (Kosugi et al., 1976).

Herbicidal Applications

- The herbicidal activity of compounds such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide and its transformation products in soil demonstrates the agricultural utility of these chloro-oxazolidinone derivatives. These compounds offer potential for controlling undesirable vegetation in various agricultural settings (Yih et al., 1970).

Role in Organic Photochemical Reactions

- The photoreactivity of N,N-dimethylpyruvamide and its derivatives in solvents like methanol and ethanol has been explored, revealing the formation of various products including dimethyl-oxazolidinones. These findings contribute to the understanding of organic photochemical reaction mechanisms and the design of photoreactive compounds (Shima et al., 1984).

Crystal Structure Analysis

- The determination of the crystal structure of chloro-N-substituted propanamides has provided valuable insights into the molecular configurations and potential reactivity of these compounds. Such structural analyses are crucial for the rational design of new materials and pharmaceuticals (Huang et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It would also include information on how to handle and dispose of the compound safely.

Future Directions

This involves predicting future research directions based on the current knowledge of the compound. It could include potential applications of the compound, or new reactions that it could undergo.

properties

IUPAC Name |

3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c1-11-5-6-12(18-7-4-8-22(18,20)21)9-13(11)17-14(19)15(2,3)10-16/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMUCTSURXPYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(C)(C)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)

![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)